molecular formula C8H9FN2O2 B13578241 2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid

2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid

Cat. No.: B13578241
M. Wt: 184.17 g/mol
InChI Key: AEAJWSPHEXXKSO-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C8H9FN2O2. It is a derivative of propanoic acid, featuring an amino group and a fluoropyridinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and alanine.

    Reaction Conditions: The reaction involves the coupling of 2-fluoropyridine with alanine under specific conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridines or other derivatives.

Scientific Research Applications

2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoropyridinyl group may enhance the compound’s binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid
  • 2-Amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine)

Uniqueness

2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid is unique due to the presence of the fluoropyridinyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

2-amino-3-(2-fluoropyridin-4-yl)propanoic acid

InChI

InChI=1S/C8H9FN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)

InChI Key

AEAJWSPHEXXKSO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CC(C(=O)O)N)F

Origin of Product

United States

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